
Methyl 2-methoxy-3H-azepine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-3H-azepine-5-carboxylate is a heterocyclic compound with a seven-membered ring structure containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3H-azepine-5-carboxylate typically involves the photolysis of aryl azides bearing electron-withdrawing substituents in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-substituted aryl azides can yield 3-substituted 2-methoxy-3H-azepines . Another method involves the irradiation of methyl o-azidobenzoate in aqueous tetrahydrofuran, which produces 1,3-dihydro-3-methoxycarbonyl-2H-azepin-2-one .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-methoxy-3H-azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-methoxy-3H-azepine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for central nervous system (CNS) disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-methoxy-3H-azepine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 2-methoxy-3H-azepine-6-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate: This compound has a similar ring structure but includes additional hydrogen atoms and a different position for the carboxylate group
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
82259-65-2 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 2-methoxy-3H-azepine-5-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h3,5-6H,4H2,1-2H3 |
Clé InChI |
SXHUIXVXKURMSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



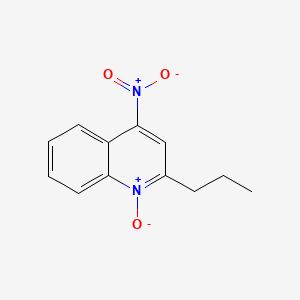

![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
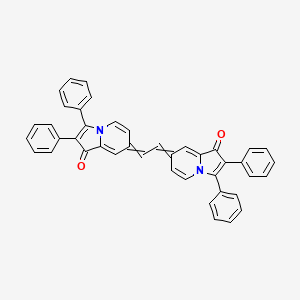
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
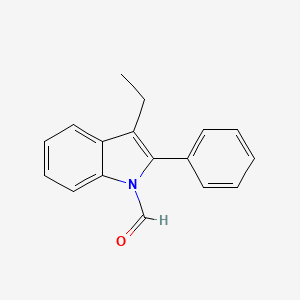
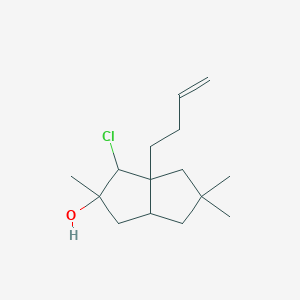
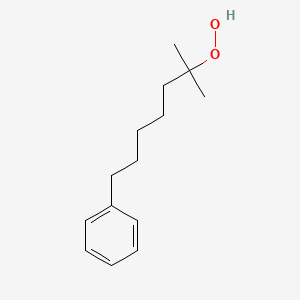
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
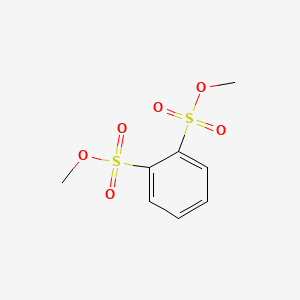
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
